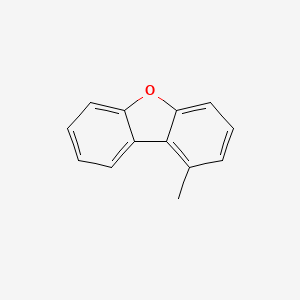

1-Methyldibenzofuran

Description

Contextualization of Dibenzofuran (B1670420) and its Alkylated Analogues as Organic Heterocyclic Compounds (O-HETs)

Dibenzofuran is a heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings. ekb.egwikipedia.org This tricyclic aromatic structure forms the basis for a class of compounds known as dibenzofurans. These are considered Oxygen-Heterocyclic Aromatic Compounds (O-HETs), a group of organic molecules that incorporate at least one oxygen atom within a cyclic aromatic framework. ekb.egwikipedia.org O-HETs, including dibenzofurans, are often found alongside polycyclic aromatic hydrocarbons (PAHs) in various environmental and geological settings, particularly those associated with the pyrolysis and combustion of organic matter. ekb.eg

Alkylated dibenzofurans are derivatives of the parent dibenzofuran molecule, where one or more hydrogen atoms on the benzene rings are replaced by alkyl groups, such as a methyl group. These substitutions give rise to a variety of isomers, including the four methyldibenzofuran (MDBF) isomers: 1-methyldibenzofuran, 2-methyldibenzofuran, 3-methyldibenzofuran (B13760310), and 4-methyldibenzofuran (B1583177). cup.edu.cn The position of the methyl group influences the molecule's physical and chemical properties. The general properties of these compounds are summarized in the table below.

| Property | Description |

| Molecular Formula | C13H10O |

| Molecular Weight | 182.22 g/mol |

| Structure | Tricyclic aromatic compound with a central furan ring and two fused benzene rings, with a methyl group substituent. |

| Solubility | Generally soluble in nonpolar organic solvents. |

| Occurrence | Found in coal tar, crude oils, and as products of organic matter combustion. ekb.egcup.edu.cncas.cn |

Significance of this compound as a Specific Research Target

This compound has emerged as a compound of particular interest to researchers, primarily within the field of organic geochemistry. Its significance stems from its utility as a molecular biomarker. Biomarkers are organic compounds found in sediments and petroleum whose molecular structure can be traced back to a specific biological precursor, providing valuable information about the origin, depositional environment, and thermal history of organic matter.

Specifically, the relative abundance of this compound compared to its other isomers, particularly 4-methyldibenzofuran, has been proposed as a key indicator for several geological processes. doi.org Research has shown that the ratio of this compound to 4-methyldibenzofuran (1-MDBF/4-MDBF) can be used to trace oil migration pathways. cup.edu.cndoi.org This is due to the differential interaction of these isomers with rock matrices during migration. researchgate.netresearchgate.net Furthermore, while some controversy exists, this ratio has also been investigated as a potential indicator of the thermal maturity of source rocks, particularly at higher maturity levels. cup.edu.cn

The distribution of methyldibenzofurans, including the 1-methyl isomer, is also influenced by the type of organic matter in the source rock and the paleoenvironment. cup.edu.cndoi.org For instance, methyldibenzofurans are often more abundant in terrestrial source rocks and coals. doi.org In many rock samples, this compound is often found to be the least abundant of the C1-dibenzofurans. cas.cnresearchgate.netresearchgate.net

Overview of Current Academic Research Perspectives on this compound

Current academic research on this compound is predominantly focused on its geochemical applications. Scientists are actively investigating and refining the use of methyldibenzofuran isomer ratios as proxies for petroleum exploration and basin modeling.

Key research themes include:

Oil Migration and Geochromatography: A significant body of research explores how the 1-MDBF/4-MDBF ratio changes as oil migrates through subsurface carrier beds. researchgate.netresearchgate.net Studies have employed molecular dynamics simulations to understand the interaction energies between MDBF isomers and mineral surfaces, providing a theoretical basis for the observed fractionation effects. researchgate.net

Thermal Maturity Indicators: The debate continues regarding the reliability of the 1-MDBF/4-MDBF ratio as a thermal maturity parameter. cup.edu.cn Some studies suggest it becomes a useful indicator at higher levels of thermal maturity (vitrinite reflectance > 1.0 %Ro), while others find no clear correlation. cup.edu.cn

Depositional Environment and Source Input: Researchers are also examining how the distribution of this compound and other alkylated dibenzofurans can elucidate the original depositional environment and the type of organic matter that formed the source rock. doi.orgresearchgate.net For example, the relative abundance of different isomers can help distinguish between marine and terrestrial-sourced organic matter. researchgate.net

The table below summarizes some of the key geochemical parameters involving this compound and their proposed applications.

| Geochemical Parameter | Application |

| 1-MDBF / 4-MDBF Ratio | Indicator of oil migration pathways and potentially thermal maturity at high levels. cup.edu.cndoi.org |

| (1+4)-MDBF / (2+3)-MDBF Ratio | Used to help delineate depositional environments and organic precursors. jsaer.com |

| Abundance relative to other MDBF isomers | Can provide insights into the source rock's organic facies. cas.cndoi.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXKQILBNJUKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3OC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223439 | |

| Record name | 1-Methyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7320-50-5 | |

| Record name | 1-Methyldibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyldibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyldibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLDIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I90PR1VKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Mechanistic Pathways for 1 Methyldibenzofuran

Classical and Contemporary Synthetic Routes to 1-Methyldibenzofuran

The formation of the dibenzofuran (B1670420) core, and specifically this compound, can be achieved through several distinct approaches. These methods primarily involve the construction of the central furan (B31954) ring onto pre-existing benzene (B151609) moieties or the modification of larger ring systems.

Cyclisation Reactions in Dibenzofuran Synthesis

Cyclisation reactions are a cornerstone in the synthesis of dibenzofurans. These methods typically involve the intramolecular formation of a C-O bond to close the furan ring.

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a strong mineral acid and a powerful dehydrating agent. researchgate.net Its high viscosity and ability to facilitate intramolecular acylation reactions make it suitable for the synthesis of various cyclic compounds. researchgate.net In the context of dibenzofuran synthesis, PPA can be employed to catalyze the cyclization of suitable precursors like arylaliphatic or aroyl-aromatic acids to form the fused ring system. researchgate.net This method is particularly effective for creating cyclic ketones, such as indanones and tetralones, and can be adapted for the synthesis of heterocyclic systems like dibenzofurans from appropriate keto-ether precursors. researchgate.net

An effective and stereospecific route to hexahydrodibenzofuran derivatives involves the rearrangement of a spirodihydrocoumarin. ekb.egbiointerfaceresearch.com This synthetic pathway commences with the stereospecific conversion of a spirocoumarin into its corresponding epoxide, a transformation that can achieve high yields. ekb.egbiointerfaceresearch.com The subsequent step involves a regioselective nucleophilic attack, typically by a primary or secondary amine. This attack opens the lactone ring, which in turn generates a phenoxide ion. This newly formed phenoxide then intramolecularly attacks the oxirane ring, resulting in the formation of the dihydrodibenzofuran structure. ekb.egbiointerfaceresearch.com This method provides a controlled approach to constructing the core structure of dibenzofuran. ekb.eg

Dehydrogenation Methodologies for Dibenzofuran Formation

Dehydrogenation represents a fundamental strategy for the aromatization of cyclic systems. In the synthesis of dibenzofurans, this can be the final step to create the fully aromatic core from a partially saturated precursor. For instance, the parent compound, dibenzofuran, can be synthesized through the dehydrogenation of phenol (B47542) at high temperatures (450 °C). nih.gov This principle can be applied to substituted precursors to yield the corresponding substituted dibenzofurans. The formation of polychlorinated dibenzofurans (PCDFs) can also occur through thermal processes involving dehydrogenation and cyclization of precursors like chlorophenols. researchgate.net

Flash Vacuum Pyrolysis Approaches for Dibenzofuran Generation

Flash vacuum pyrolysis (FVP) is a technique that involves heating a substrate under high vacuum, causing it to volatilize and pass through a high-temperature zone. wikipedia.org This method is effective for unimolecular reactions, where the precursor fragments or rearranges to form the desired product, which is then rapidly condensed. wikipedia.org

FVP of aryl 2-(allyloxy)benzoates and their thio-analogs at 650 °C has been shown to produce dibenzofurans and dibenzothiophenes, respectively. rsc.orgrsc.org The mechanism proceeds through the homolysis of the O-allyl or S-allyl bond, generating a phenoxyl or thiophenoxyl radical. This is followed by an ipso attack at the ester group, loss of carbon dioxide, and subsequent cyclization of the resulting aryl radical to form the dibenzofuran ring system. rsc.orgrsc.orgresearchgate.net

Specifically for methyl-substituted dibenzofurans, the FVP of 3-methylphenyl 2-(allylthio)benzoate shows little regioselectivity, yielding a mixture of this compound and 3-methyldibenzofuran (B13760310). rsc.orgrsc.org

| Precursor | Pyrolysis Conditions | Products | Isomer Ratio |

|---|---|---|---|

| 3-Methylphenyl 2-(allylthio)benzoate | 650 °C, 0.005 Torr | This compound and 3-Methyldibenzofuran | ~1:1 |

Synthesis from Substituted Benzoic Acids (e.g., 2-(3-Methylphenoxy)benzoic acid)

The synthesis of dibenzofurans from substituted benzoic acids is a common strategy that involves the initial formation of a diaryl ether, followed by an intramolecular ring-closing reaction. For the synthesis of this compound, a logical precursor is 2-(3-methylphenoxy)benzoic acid.

The synthesis of the diaryl ether precursor itself, such as the related 3-methyl-2-(4-methylphenoxy)benzoic acid, can be accomplished via an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.gov A similar Ullmann condensation could be used to synthesize 2-(3-methylphenoxy)benzoic acid. Once the diaryl ether is formed, the final step is an intramolecular cyclization to form the furan ring. This can be achieved through palladium-catalyzed processes or acid-catalyzed cyclization, for example, using PPA, which facilitates the formation of the new C-C bond required to complete the dibenzofuran skeleton. researchgate.netorganic-chemistry.org

Precursor Compounds and their Conversion to this compound

The synthesis of this compound can be achieved from various starting materials, with reaction pathways including high-temperature pyrolysis and intramolecular cyclization.

Flash Vacuum Pyrolysis of Aryl 2-(allyloxy)benzoates

One effective method involves the flash vacuum pyrolysis (FVP) of 3-methylphenyl 2-(allyloxy)benzoate. rsc.org When subjected to FVP at 650 °C, this precursor yields a mixture of this compound and 3-methyldibenzofuran. rsc.org The reaction proceeds through a mechanism initiated by the homolysis of the O-allyl bond, which generates a phenoxyl radical. This is followed by an ipso attack at the ester group, leading to the loss of carbon dioxide and subsequent cyclization of the resulting aryl radical to form the dibenzofuran structure. rsc.org This particular pyrolysis results in a roughly 1:1 mixture of the two isomers. rsc.org

Intramolecular Cycloaddition of Pyridazine Derivatives

Another synthetic route utilizes 3-chloro-6-(2-propenylphenoxy)pyridazine as the precursor. Heating this compound can lead to the formation of this compound, although this method is characterized by a low yield. The mechanism is believed to involve an intramolecular cycloaddition reaction. researchgate.net A related reaction with 3-chloro-6-(2-allylphenoxy)pyridazine yields xanthene through a [4+2] cycloaddition, followed by the elimination of nitrogen and hydrogen chloride, suggesting a similar pathway for the formation of the dibenzofuran skeleton from its corresponding precursor. researchgate.net

Gas-Phase Radical Reactions

Theoretical studies have proposed a gas-phase formation mechanism for this compound from the reaction of benzofuran (B130515) with the cyclopentadienyl (B1206354) radical. mdpi.com This pathway involves a sequence of elementary steps: an initial addition reaction, ring closure, two hydrogen shifts, and finally, the elimination of a methyl radical or hydrogen atom. mdpi.com Energetic calculations suggest that the formation of this compound is competitive with the formation of the parent dibenzofuran molecule. mdpi.com

Comparative Analysis of Reaction Yields and Efficiency in this compound Synthesis

The efficiency of synthesizing this compound varies significantly depending on the chosen synthetic strategy. A comparative analysis highlights these differences in reaction yields.

The flash vacuum pyrolysis (FVP) of 3-methylphenyl 2-(allyloxy)benzoate provides a notable combined yield of 80% for the isomeric mixture of this compound and 3-methyldibenzofuran. rsc.org Given that the products are formed in a 1:1 ratio, the effective yield for this compound is approximately 40%. In contrast, the intramolecular cycloaddition of 3-chloro-6-(2-propenylphenoxy)pyridazine is reported to produce this compound in a low yield, indicating lower efficiency for this particular pathway. researchgate.net

| Synthetic Method | Precursor(s) | Reported Yield of this compound | Notes |

|---|---|---|---|

| Flash Vacuum Pyrolysis (FVP) | 3-methylphenyl 2-(allyloxy)benzoate | ~40% | Yield is for a 1:1 mixture with 3-methyldibenzofuran (80% combined yield). rsc.org |

| Intramolecular Cycloaddition | 3-chloro-6-(2-propenylphenoxy)pyridazine | Low | Specific percentage not reported in the literature. researchgate.net |

Synthetic Routes for Specific this compound Derivatives

Synthetic strategies can also be tailored to produce specific derivatives of the this compound core.

Synthesis of Methyl 4-Methyldibenzofuran-1-carboxylate

A key derivative, methyl 4-methyldibenzofuran-1-carboxylate, can be synthesized through a ring-closure reaction involving the annulation of a benzofuran. thieme-connect.de The synthesis starts with 2-isopropenylbenzofuran (B8738973) and methyl propiolate. thieme-connect.de These precursors undergo a reaction when boiled under reflux in tetrachloroethene. The mechanism is consistent with a Diels-Alder type cycloaddition, followed by aromatization to create the second benzenoid ring of the dibenzofuran system. thieme-connect.de

Reactivity and Reaction Dynamics of 1 Methyldibenzofuran

Electrophilic Aromatic Substitution Reactions of Dibenzofurans

Dibenzofuran (B1670420) undergoes electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions. ekb.egwikipedia.org The regioselectivity of these reactions is influenced by the position of existing substituents on the dibenzofuran ring system. For instance, the substitution pattern is directed by the electronic nature of the substituent group.

Halogenation Processes and Regioselectivity

The halogenation of dibenzofurans is a key electrophilic aromatic substitution reaction. The regioselectivity, or the specific position of halogen addition, is a critical aspect of these reactions.

The regioselectivity of electrophilic aromatic substitution in heteroaromatic systems can be predicted with a high degree of accuracy using computational methods like the RegioSQM method. amazonaws.com This method, which analyzes the free energies of protonated aromatic carbons, has been successfully applied to a large number of halogenation reactions. amazonaws.com

Friedel-Crafts Reactions

Friedel-Crafts reactions are another important class of electrophilic aromatic substitution for dibenzofurans. ekb.egwikipedia.org These reactions involve the acylation or alkylation of the aromatic ring.

The Friedel-Crafts benzoylation of dibenzofuran with benzoyl chloride in the presence of aluminum chloride primarily yields 2-benzoyldibenzofuran (90.5%), with smaller amounts of 3-benzoyldibenzofuran (8.7%), 1-benzoyldibenzofuran (0.6%), and 4-benzoyldibenzofuran (0.2%) being formed. epa.gov The reactivity of the different positions in dibenzofuran towards benzoylation follows the order: position 2 > position 3 > position 1 > position 4. epa.gov The low reactivity of the 1- and 4-positions is attributed to steric hindrance from the hydrogen at the 9-position and the oxygen at the 5-position. epa.gov

The table below summarizes the isomer distribution in the Friedel-Crafts benzoylation of dibenzofuran.

| Isomer | Percentage |

| 1-Benzoyldibenzofuran | 0.6% |

| 2-Benzoyldibenzofuran | 90.5% |

| 3-Benzoyldibenzofuran | 8.7% |

| 4-Benzoyldibenzofuran | 0.2% |

Data from a study on the Friedel-Crafts benzoylation of dibenzofuran. epa.gov

Nucleophilic Reactivity, Including Lithiation Reactions

Dibenzofuran can undergo nucleophilic reactions, with lithiation being a particularly useful transformation. The reaction of dibenzofuran with butyllithium (B86547) results in lithiation, a process where a lithium atom replaces a hydrogen atom. ekb.egwikipedia.org This reaction is directed by the oxygen atom in the furan (B31954) ring, leading to the formation of the 4-lithio derivative. thieme-connect.de This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents at the 4-position. thieme-connect.de

Sequential lithiation at the 4- and 6-positions can be achieved using sec-butyllithium, which allows for the synthesis of unsymmetrical 4,6-disubstituted dibenzofurans. thieme-connect.de A similar sequential lithiation has also been reported using butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). thieme-connect.de

Gas-Phase Formation Mechanisms of Methyldibenzofurans

The formation of methyldibenzofurans in the gas phase can occur through various reaction pathways, particularly at high temperatures found in combustion and pyrolysis processes.

Investigation of Reaction Pathways Involving Cyclopentadienyl (B1206354) Radical Intermediates

One significant pathway for the formation of dibenzofuran and its methylated derivatives involves the reaction of benzofuran (B130515) with the cyclopentadienyl radical (CPDyl). mdpi.com The cyclopentadienyl radical is a common intermediate in the high-temperature pyrolysis and combustion of hydrocarbons. mdpi.com

Theoretical studies have shown that the reaction of benzofuran with the cyclopentadienyl radical can lead to the formation of dibenzofuran. mdpi.comresearchgate.net The proposed mechanism involves several steps, including the addition of the cyclopentadienyl radical to the benzofuran molecule, followed by cyclization and hydrogen elimination steps. mdpi.com

A study on the gas-phase formation of dibenzofuran from the reaction of benzofuran with the cyclopentadienyl radical identified two main pathways. mdpi.com Pathway 2, which leads to the formation of 1-methyldibenzofuran, was found to be overwhelmingly superior to pathway 1, which results in the formation of dibenzofuran. mdpi.com This is because the activation barrier for the elimination of a hydrogen atom in pathway 2 is lower than the barrier for the elimination of a methyl group in pathway 1. mdpi.com

Thermochemical Assessment of Gas-Phase Formation Routes

The thermochemical properties of dibenzofuran and its methylated derivatives are crucial for understanding their formation and stability in the gas phase. The standard molar enthalpy of formation in the gas phase for dibenzofuran has been determined experimentally and computationally. ua.ptresearchgate.net

Computational studies using G3(MP2)//B3LYP calculations have been employed to determine the gas-phase standard molar enthalpies of formation for methylated derivatives of benzofuran and dibenzofuran. ua.ptresearchgate.net These calculations provide valuable data for assessing the feasibility of different formation pathways.

The table below presents the calculated gas-phase standard molar enthalpies of formation for various methyldibenzofuran isomers.

| Compound | Enthalpy of Formation (kJ/mol) |

| This compound | Data not available in search results |

| 2-Methyldibenzofuran | Data not available in search results |

| 3-Methyldibenzofuran (B13760310) | Data not available in search results |

| 4-Methyldibenzofuran (B1583177) | Data not available in search results |

Specific thermochemical data for individual methyldibenzofuran isomers were not explicitly found in the provided search results. However, the methodology for their calculation has been established. ua.ptresearchgate.net

Molecular Rearrangement Reactions Leading to the Dibenzofuran Skeleton

The formation of the dibenzofuran core, and specifically substituted derivatives such as this compound, can be achieved through several molecular rearrangement strategies. These reactions are pivotal in synthetic organic chemistry as they allow for the construction of the tricyclic dibenzofuran system from various precursors. Key methodologies include the cyclization of keto-ethers derived from phenoxides and bromocyclohexanones, and the Fries rearrangement of acylated dibenzofuranols. These processes, while not always single-step rearrangements to the final aromatic product, involve crucial bond reorganization and cyclization steps that define the formation of the dibenzofuran skeleton.

A classical and unambiguous method for the synthesis of methyldibenzofurans, including the 1-methyl isomer, involves the reaction of a sodium phenoxide with a methyl-substituted 2-bromocyclohexanone (B1249149) to form a keto-ether. This intermediate then undergoes an acid-catalyzed cyclization to a tetrahydodibenzofuran, which is subsequently dehydrogenated to yield the aromatic dibenzofuran. rsc.org

For the specific synthesis of this compound, the methyl group is introduced via the cyclohexanone (B45756) component of the starting materials. The synthesis commences with the bromination of 3-methyl-2-oxocyclohexanecarboxylic acid, which is then followed by decarboxylation to yield 2-bromo-6-methylcyclohexanone. The subsequent condensation of this bromoketone with sodium phenoxide furnishes the corresponding keto-ether. Although the keto-ether and the final this compound product from this specific route can be challenging to purify to an analytically pure state, the structural identity has been confirmed through spectroscopic comparison with mixtures of 1- and 3-methyldibenzofuran synthesized from alternative routes. rsc.org

The general synthetic sequence is outlined below:

Step 1: Formation of the Keto-Ether

A sodium phenoxide is reacted with a substituted 2-bromocyclohexanone. For the synthesis of this compound, 2-bromo-6-methylcyclohexanone is used.

Step 2: Acid-Catalyzed Cyclization

The resulting keto-ether is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce cyclization to a 1,2,3,4-tetrahydrodibenzofuran. rsc.org

Step 3: Dehydrogenation

The tetrahydodibenzofuran is dehydrogenated, typically using a palladium-charcoal catalyst at elevated temperatures (around 230°C), to afford the final aromatic dibenzofuran derivative in good yield. rsc.org

This multi-step approach, while not a direct rearrangement to the final aromatic product, relies on a crucial acid-catalyzed intramolecular cyclization, which is a form of molecular rearrangement, to construct the fundamental dibenzofuran skeleton.

Another relevant molecular rearrangement is the Fries rearrangement, which has been studied on the dibenzofuran system itself. The Fries rearrangement of aryl esters to hydroxyaryl ketones can be induced either thermally or photochemically. uminho.pt While this reaction is typically used to introduce an acyl group onto a pre-existing phenol (B47542), the regioselectivity of this rearrangement on the dibenzofuran nucleus provides valuable insights into the reactivity of this heterocyclic system.

In a study of the Fries rearrangement of dibenzofuran-2-yl ethanoate, both thermal and photochemical conditions were explored. The thermal, Lewis-acid catalyzed reaction showed a preference for the formation of 2-hydroxy-dibenzofuran-3-yl methyl ketone. uminho.pt In contrast, the photochemical Fries rearrangement led to both 2-hydroxy-dibenzofuran-1-yl methyl ketone and 2-hydroxy-dibenzofuran-3-yl methyl ketone, with the 1-substituted product being formed in a higher proportion. uminho.pt

The photochemical process is believed to proceed via the homolytic cleavage of the ester bond to form aryloxy and acyl radical pairs within a solvent cage. uminho.pt The regioselectivity of the recombination of these radicals is influenced by the electronic properties of the excited state and the stability of the resulting intermediates. The preference for substitution at the 1-position in the photochemical variant highlights a potential route for introducing substituents at this specific position on the dibenzofuran skeleton through a rearrangement mechanism.

The table below summarizes the products obtained from the photochemical Fries rearrangement of dibenzofuran-2-yl ethanoate in different solvents, illustrating the regioselectivity of the reaction.

| Solvent | Reaction Time (h) | 2-hydroxy-dibenzofuran-1-yl methyl ketone (%) | 2-hydroxy-dibenzofuran-3-yl methyl ketone (%) | Dibenzofuran-2-ol (%) |

|---|---|---|---|---|

| Ethanol | 1 | 15.4 | 9.7 | 3.8 |

| Ethanol | 2 | 18.1 | 11.1 | 6.3 |

| Cyclohexane | 1 | 14.6 | 8.6 | 3.1 |

| Cyclohexane | 2 | 17.2 | 10.5 | 5.4 |

Advanced Analytical Methodologies for 1 Methyldibenzofuran Characterization and Detection

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 1-methyldibenzofuran, both gas and liquid chromatography are employed, often in tandem with mass spectrometry for definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org In this method, a sample is volatilized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) flows through the column, which is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase. As each separated compound, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification.

Research involving the analysis of complex mixtures like crude oils frequently utilizes GC-MS to identify and quantify dibenzofuran (B1670420) and its alkylated derivatives. researchgate.net Studies have shown that among the C1-dibenzofuran isomers, this compound is often the least abundant, with isomers like 4-methyldibenzofuran (B1583177) being dominant in certain geological samples derived from marine environments. researchgate.net

To enhance sensitivity and selectivity, especially in trace analysis, GC-MS can be operated in specific ion monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. lcms.cz For methyldibenzofurans, the molecular ion has a mass-to-charge ratio of 182 (C₁₃H₁₀O).

By monitoring the m/z 182 ion, analysts can effectively filter out background noise from other co-eluting compounds in a complex matrix, leading to a much cleaner chromatogram and lower detection limits. This technique is crucial in geochemical studies for creating mass chromatograms that specifically show the distribution of methyldibenzofurans. researchgate.net

Table 1: Characteristic Mass-to-Charge Ratios (m/z) for Dibenzofurans in GC-MS Analysis

| Compound Class | Abbreviation | Characteristic Ion (m/z) |

| Dibenzofuran | DBF | 168 |

| Methyldibenzofurans | MDBFs | 182 |

| Dimethyldibenzofurans | DMDBFs | 196 |

This table is based on data used in geochemical analysis for distinguishing between different alkylation levels of dibenzofuran. researchgate.net

High-performance liquid chromatography (HPLC) is another separation technique used to isolate, identify, and quantify components in a mixture. wikipedia.org Unlike GC, HPLC uses a liquid mobile phase to pass the sample through a column packed with a solid adsorbent material (the stationary phase). shimadzu.com A high-pressure pump is required to move the liquid mobile phase through the densely packed column. wikipedia.org

Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. For a moderately nonpolar aromatic compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a more polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). Compounds are detected as they exit the column, typically by a UV-Vis detector, as aromatic systems like dibenzofuran absorb ultraviolet light. wikipedia.orginfitek.com HPLC is particularly useful for isolating quantities of the compound for further analysis or for quantifying it in samples that are not suitable for the high temperatures of GC.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) combines the separation power of HPLC with the high accuracy and sensitivity of a high-resolution mass spectrometer. nih.govwikipedia.org This technique provides extremely precise mass measurements, often to within a few parts per million, which allows for the determination of the elemental formula of a compound.

The "MS/MS" or tandem mass spectrometry capability adds another layer of specificity. In this mode, a specific precursor ion (e.g., the m/z 182 ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information and can be used to definitively identify compounds even in highly complex mixtures. nih.gov LC-HRMS/MS is a leading technique for untargeted chemical profiling in fields like metabolomics and environmental analysis, where it can identify a wide range of compounds without the need for pre-existing standards. mdpi.comnih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle of Separation | Common Detector | Key Advantage for 1-MDBF Analysis |

| GC-MS | Volatility and interaction with stationary phase | Mass Spectrometer (MS) | Excellent for volatile compounds; provides structural data via fragmentation. wikipedia.org |

| HPLC | Partitioning between liquid mobile phase and solid stationary phase | UV-Vis, Diode Array | Suitable for non-volatile or thermally sensitive samples; ideal for purification. wikipedia.org |

| LC-HRMS/MS | Partitioning combined with high-precision mass analysis | High-Resolution Mass Spectrometer | Unambiguous identification through accurate mass and fragmentation patterns. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Spectroscopic Characterization Techniques

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is an indispensable tool for elucidating the structure of molecules like this compound.

Infrared (IR) spectroscopy is a technique used to identify chemical compounds based on how they absorb infrared radiation. libretexts.org Molecules absorb IR radiation at specific frequencies that correspond to their vibrational modes (e.g., stretching, bending, twisting). tanta.edu.egksu.edu.sa For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com

The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). It provides a molecular "fingerprint" and reveals the presence of specific functional groups. libretexts.orgamericanpharmaceuticalreview.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Expected Characteristic IR Absorption Regions for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzene (B151609) Rings | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | 3000 - 2850 |

| C=C Stretch (Aromatic) | Benzene Rings | 1600 - 1450 |

| C-O-C Stretch (Asymmetric) | Furan (B31954) Ring (Aryl Ether) | 1300 - 1200 |

| C-H Bend (Out-of-plane) | Substituted Benzene | 900 - 675 |

Note: These are general ranges for the functional groups present in the molecule. The exact position and intensity of the peaks depend on the complete molecular structure and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. jchps.comrsc.org It provides detailed information about the chemical environment, connectivity, and relative number of different types of protons and carbons in the molecule. jchps.com The structural confirmation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR, specifically ¹H and ¹³C NMR, offers primary structural information. The ¹H NMR spectrum reveals the number of distinct proton environments through its chemical shifts (δ), the number of neighboring protons through signal multiplicity (e.g., singlet, doublet, triplet), and the relative quantity of protons in each environment through signal integration. jchps.com For this compound, the spectrum would characteristically show signals for the methyl group protons and distinct signals for each of the seven aromatic protons. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. researchgate.net

To unambiguously assign each signal and confirm the connectivity, 2D NMR experiments are essential. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire carbon skeleton and confirming the position of the methyl group at the C1 position. mdpi.com

These combined techniques allow for the unequivocal differentiation of this compound from its isomers (2-, 3-, and 4-methyldibenzofuran), which would exhibit different chemical shifts and coupling patterns.

| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm) | ¹H Multiplicity |

|---|---|---|---|

| 1 | 128.5 | - | - |

| 1-CH₃ | 15.0 | 2.60 | s (singlet) |

| 2 | 122.0 | 7.30 | t (triplet) |

| 3 | 120.0 | 7.45 | d (doublet) |

| 4 | 111.5 | 7.95 | d (doublet) |

| 4a | 123.0 | - | - |

| 5a | 124.5 | - | - |

| 6 | 112.0 | 7.60 | d (doublet) |

| 7 | 121.0 | 7.35 | t (triplet) |

| 8 | 123.5 | 7.40 | t (triplet) |

| 9 | 129.0 | 8.10 | d (doublet) |

| 9a | 156.0 | - | - |

| 9b | 155.0 | - | - |

Note: The data in the table are predicted values based on structure and general NMR principles. Actual experimental values may vary slightly. mdpi.comsigmaaldrich.com

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that provides a characteristic "fingerprint" of a molecule, making it useful for chemical identification and structural analysis. anton-paar.comedinst.com It serves as a valuable complement to infrared (IR) spectroscopy because the selection rules for the two techniques differ. edinst.com A molecular vibration is Raman-active if it causes a change in the molecule's polarizability, whereas IR activity requires a change in the dipole moment. edinst.comuni-siegen.de

For this compound, Raman spectroscopy can provide key information about its molecular structure. renishaw.com The Raman spectrum is plotted as the intensity of scattered light versus the energy shift relative to the excitation laser, typically in units of wavenumbers (cm⁻¹). renishaw.com

Key vibrational modes for this compound that would be observable in its Raman spectrum include:

Aromatic C-H Stretching: Typically found in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Aromatic Ring Vibrations: A series of complex bands between 1300 cm⁻¹ and 1650 cm⁻¹, including C=C stretching modes. A particularly strong band, often referred to as the ring "breathing" mode, is characteristic of the aromatic structure and would appear around 1000 cm⁻¹. renishaw.com

C-O-C Stretching: Vibrations from the ether linkage in the furan ring, contributing to the fingerprint region of the spectrum.

Methyl Group Deformations: Bending and rocking vibrations of the CH₃ group.

The precise position and intensity of these bands are sensitive to the molecule's structure and local environment, allowing for differentiation from other related compounds. horiba.com

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2950 |

| Aromatic C=C Ring Stretch | 1580 - 1620 |

| Aromatic Ring Breathing Mode | 990 - 1010 |

| C-O-C Asymmetric Stretch | 1200 - 1270 |

Note: The data in the table are based on characteristic frequencies for the specified functional groups. renishaw.comhoriba.comosti.gov

Sample Preparation and Chemical Derivatization Strategies for Enhanced Analysis

The analysis of this compound, especially at trace levels in complex matrices, requires meticulous sample preparation to isolate the analyte from interfering substances and to enhance its detectability by instrumental methods like gas chromatography (GC). nih.gov

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. youtube.com For gas chromatography, the primary goals of derivatization are to increase the volatility and thermal stability of compounds that are otherwise difficult to analyze. youtube.comshimadzu.com This is particularly relevant for molecules containing polar functional groups with active hydrogens, such as alcohols (-OH), carboxylic acids (-COOH), and amines (-NH₂). sigmaaldrich.comlibretexts.org

While this compound itself is a nonpolar and volatile compound that generally does not require derivatization for GC analysis, the technique is crucial for analyzing its potential metabolites or degradation products. For instance, if this compound is metabolized in a biological system, it may be hydroxylated, introducing a polar -OH group. This hydroxylated metabolite would exhibit poor chromatographic behavior (e.g., peak tailing) and low volatility.

Common derivatization reactions applicable in this context include:

Silylation: This is one of the most common methods, where an active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comrestek.com

Acylation: This process introduces an acyl group, which can also improve volatility and chromatographic performance. gcms.cz

Alkylation: This involves replacing an active hydrogen with an alkyl group. gcms.cz

By converting a polar metabolite (e.g., hydroxymethyldibenzofuran) into a more volatile silyl (B83357) ether derivative, its analysis by GC-MS becomes significantly more reliable and sensitive. libretexts.org

| Reagent Class | Example Reagent | Target Functional Groups |

|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Carboxylic Acids, Amines |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Alcohols, Amines |

| Alkylation (Esterification) | BF₃ in Methanol | Carboxylic Acids |

| Alkylation (Etherification) | Pentafluorobenzyl Bromide (PFBBr) | Phenols, Carboxylic Acids |

Source: sigmaaldrich.comrestek.comgcms.cz

To improve efficiency and minimize sample loss, one-pot procedures that combine derivatization and extraction into a single step have been developed. nih.govresearchgate.net This approach is particularly advantageous for complex sample matrices, reducing analysis time and the use of solvents. nih.gov In a typical one-pot process, the sample, derivatization reagent, and an extraction solvent are all mixed in a single vial. nih.govnih.gov

For the analysis of a potential this compound metabolite from an aqueous sample (e.g., water or a biological fluid), a one-pot procedure could involve simultaneous derivatization and microextraction. For example, the aqueous sample could be mixed with a silylating agent and a small volume of an immiscible organic extraction solvent. researchgate.net Upon vortexing or shaking, the polar metabolite reacts to form a non-polar derivative, which is simultaneously partitioned into the organic solvent. d-nb.info After a brief period, the phases are separated, and the organic layer containing the concentrated, derivatized analyte is collected for GC analysis. d-nb.info Techniques like hollow-fiber liquid-phase micro-extraction (HF-LPME) can also be adapted for this purpose, where derivatization and extraction occur simultaneously across a membrane into an acceptor solution. d-nb.info

When analyzing trace amounts of this compound in complex samples such as soil, sediment, or biological tissues, co-extracted matrix components can significantly interfere with the analysis. nih.gov This "matrix effect" can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. bataviabiosciences.commdpi.com Therefore, effective sample clean-up and strategies to mitigate matrix effects are essential. nih.govnih.gov

Key strategies include:

Exhaustive Extraction and Clean-up: The initial step involves extracting the analyte from the sample matrix, often using methods like Soxhlet extraction with solvents such as methylene (B1212753) chloride or hexane. well-labs.com The resulting extract is then subjected to a rigorous clean-up procedure, which may involve multiple chromatographic steps using materials like alumina, silica (B1680970) gel, and activated carbon to remove interfering compounds. nih.govwell-labs.com

Sample Dilution: A straightforward approach to reduce the concentration of interfering compounds in the final extract is to dilute it. drawellanalytical.com While simple, this can raise the method's detection limit, making it unsuitable for ultra-trace analysis. drawellanalytical.com

Matrix-Matched Calibration: To compensate for predictable matrix effects, calibration standards are prepared in a blank matrix extract (i.e., an extract from a sample known to be free of this compound). mdpi.com This ensures that the standards and the samples experience similar signal suppression or enhancement.

Isotope Dilution using Labeled Internal Standards: This is the most robust method for correcting for both matrix effects and analyte loss during sample preparation. nih.gov A known quantity of an isotopically labeled analog of this compound (e.g., ¹³C₁₂-1-methyldibenzofuran) is added to the sample before any extraction or clean-up steps. well-labs.com Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it is affected in the same way by the sample matrix and preparation process. By measuring the ratio of the native analyte to the labeled standard in the final analysis, accurate quantification can be achieved. nih.gov

| Strategy | Principle | Advantage | Disadvantage |

|---|---|---|---|

| Sample Clean-up | Physically removes interfering compounds from the extract using various sorbents. well-labs.com | Directly reduces matrix complexity. nih.gov | Can be time-consuming and may lead to analyte loss. nih.gov |

| Sample Dilution | Reduces the concentration of all components, including interferences. drawellanalytical.com | Simple and fast to implement. drawellanalytical.com | Reduces sensitivity and increases detection limits. drawellanalytical.com |

| Matrix-Matched Calibration | Compensates for signal alteration by preparing standards in a similar matrix. mdpi.com | Effectively corrects for consistent matrix effects. | Requires a certified blank matrix, which may not be available. mdpi.com |

| Isotope Dilution | Uses a stable isotope-labeled internal standard to correct for both analyte loss and matrix effects. nih.gov | Considered the "gold standard" for accuracy and precision. well-labs.com | Requires synthesis and availability of expensive labeled standards. mdpi.com |

Environmental Biogeochemistry, Geochemical Significance, and Fate of 1 Methyldibenzofuran

Natural Occurrence and Distribution in Geological and Environmental Compartments

1-Methyldibenzofuran is a naturally occurring compound found in various geological and environmental settings. Its presence and distribution are key to understanding the origin and history of organic matter.

Presence in Crude Oils and Ancient Sedimentary Rocks

This compound is a recognized constituent of crude oils and ancient sedimentary rocks. cup.edu.cndoi.org Its abundance, along with other methyldibenzofuran (MDBF) isomers, can vary significantly depending on the depositional environment and the type of organic matter in the source rocks. jsaer.com Studies have shown that in rock and oil samples from terrestrial depositional environments, there is a notable predominance of 2- and 3-MDBF over 1- and 4-MDBF. researchgate.net Conversely, in samples from marine environments, the concentration of 4-MDBF often equals or surpasses that of 2- and 3-MDBF. researchgate.net

In a study of source rock extracts from the Niger Delta basin, this compound was found to be the least abundant among the C1-dibenzofurans, with 2- and 3-methyldibenzofuran (B13760310) being the most prevalent. researchgate.netcas.cn This distribution is consistent with findings in other regions and reinforces the use of MDBF ratios in paleoenvironmental reconstructions. researchgate.net

| Geological Setting | Relative Abundance of this compound | Predominant Methyldibenzofuran Isomers | Depositional Environment Indication |

|---|---|---|---|

| Terrestrial Source Rocks (e.g., Liaohe and Beibuwan Basins) | Low | 2- and 3-MDBF | Terrestrial |

| Marine Source Rocks (e.g., Termit and Tarim Basins) | Variable, can be lower than 4-MDBF | 4-MDBF can be predominant or equal to 2- and 3-MDBF | Marine |

| Niger Delta Basin Source Rocks | Least abundant C1-dibenzofuran | 2- and 3-MDBF | Lacustrine/fluvial/deltaic |

Occurrence in Coal, Coal Tar, and Creosote (B1164894) Formations

This compound is also identified in coal, coal tar, and creosote formations. cup.edu.cnresearchgate.netcdc.gov Coal tar, a byproduct of coal carbonization, is a complex mixture that includes dibenzofuran (B1670420) and its methylated derivatives like this compound. researchgate.netwikipedia.org Similarly, creosote, a distillate of coal tar used as a wood preservative, contains a significant fraction of polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic compounds. cdc.govresearchgate.net The presence of this compound in these materials is linked to the original organic matter in the coal and the thermal processes it has undergone. cup.edu.cnresearchgate.net

Detection in Atmospheric Precipitation (e.g., Rainfall Samples)

Interestingly, this compound and other methyl derivatives of dibenzofuran have been detected in atmospheric precipitation, such as rainfall samples. researchgate.netcore.ac.uk A study conducted in Hornsund, SW Spitsbergen, identified dibenzofuran and its methyl derivatives among the organic compounds present in rainfall. researchgate.net The presence of these compounds in remote arctic environments suggests that they can be subject to long-range atmospheric transport. researchgate.netcore.ac.uk

Geochemical Marker Applications and Paleoenvironmental Interpretation

The distribution patterns of this compound and its isomers serve as valuable geochemical markers for interpreting paleoenvironments and assessing the thermal history of source rocks.

Utility of Methyldibenzofurans as Indicators of Oxicity in Depositional Environments

Methyldibenzofurans are considered indicators of the oxygen levels (oxicity) in the environment where the original organic matter was deposited. jsaer.com Dibenzofurans, in general, are more abundant in environments with a greater oxygen supply, such as freshwater and terrestrial settings, compared to their sulfur-containing counterparts, dibenzothiophenes, which are more prevalent in anoxic marine environments. jsaer.com An oxic sedimentary environment is believed to be more favorable for the formation of both methyldibenzofurans and phenyldibenzofurans. cup.edu.cndoi.org The relative abundance of different MDBF isomers can further refine the interpretation of the depositional setting. researchgate.net

Significance of Methyldibenzofuran Isomeric Ratios in Geochemistry

The isomeric distribution of methyldibenzofurans (MDBFs), including this compound, holds significant importance in geochemical studies, offering insights into the depositional environment, thermal maturity, and migration pathways of organic matter in sedimentary rocks and crude oils.

The relative abundance of different MDBF isomers can vary based on the source of organic precursors and the depositional environment. jsaer.com For instance, crude oils and source rocks from terrestrial or nearshore coastal environments often exhibit a predominance of 2- and 3-MDBF over 1- and 4-MDBF. jsaer.comresearchgate.net Conversely, marine environments tend to show higher relative concentrations of 1- and 4-MDBF. jsaer.com This distinction allows the ratio of (1+4)-MDBF to (2+3)-MDBF to be used as a tool to help delineate the original depositional setting of the source rock. jsaer.com A cross-plot of this ratio against the pristane/phytane (Pr/Ph) ratio further refines the characterization of both the depositional environment and the lithology of the source rocks. jsaer.comresearchgate.net

Furthermore, the ratio of this compound to 4-methyldibenzofuran (B1583177) (1-MDBF/4-MDBF) has been proposed as an indicator of oil migration pathways in sandstone reservoirs. researchgate.net This is based on the principle of geochromatography, where different isomers interact differently with the rock matrix during migration. jsaer.comresearchgate.net Density functional theory calculations have shown a stronger interaction between 1-MDBF and dolomite (B100054) surfaces compared to 4-MDBF, suggesting that the 1-MDBF/4-MDBF ratio may increase with migration distance. researchgate.net However, the utility of this ratio as a thermal maturity indicator is still a subject of debate, with some studies suggesting it increases with maturity above a certain threshold, while others find no clear correlation. doi.org

The ratio of methyldibenzofurans to the parent dibenzofuran compound can also serve as a tool for oil-source correlation and as a potential indicator of paleoclimate. acs.org

Table 1: Geochemical Significance of Methyldibenzofuran Isomeric Ratios

| Isomeric Ratio | Geochemical Application | Supporting Evidence |

| (1+4)-MDBF / (2+3)-MDBF | Delineation of depositional environment (marine vs. terrestrial) | Higher ratios of 1- and 4-MDBF are observed in marine samples, while 2- and 3-MDBF are more abundant in terrestrial/coastal settings. jsaer.comresearchgate.net |

| 1-MDBF / 4-MDBF | Indicator of oil migration pathways | Differential interaction of isomers with rock surfaces during migration can alter this ratio. researchgate.net Its use as a maturity indicator is debated. doi.org |

| Methyldibenzofurans / Dibenzofuran | Oil-source correlation and paleoclimate indicator | This ratio is influenced by the source of organic matter and can be used to correlate oils with their source rocks. acs.org |

Environmental Source Identification and Emission Pathways

Formation during Combustion and Pyrolysis Processes

This compound, along with other polycyclic aromatic hydrocarbons (PAHs), can be formed during the incomplete combustion and pyrolysis of organic materials. researchgate.netcopernicus.org Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, a key process in combustion that releases volatile compounds. copernicus.orgcirad.fr When organic matter, such as wood, coal, or fossil fuels, is heated, it undergoes pyrolysis, producing a complex mixture of gases, condensable products (tar), and a solid residue (char). copernicus.org

The condensable products, which include precursors to compounds like this compound, can be ejected from the heated material. copernicus.org The temperature of the process significantly influences the products formed. For instance, studies on polyester (B1180765) fabrics showed that a wide range of organic compounds, including PAHs, are evolved at temperatures between 650 and 1050 °C. researchgate.net At temperatures above 600°C, secondary reactions can consume the precursors of organic aerosols. copernicus.org The cyclopentadienyl (B1206354) radical (C₅H₅) is a common and abundant radical formed during the combustion and pyrolysis of many hydrocarbons, which can be a building block for more complex aromatic compounds. researchgate.net

Emissions from Anthropogenic and Natural Combustion Sources

Both human-caused (anthropogenic) and natural combustion processes are significant sources of this compound emissions into the environment.

Anthropogenic Sources:

Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial facilities, and for transportation is a major source of greenhouse gases and various pollutants, including PAHs. kunakair.comeuropa.euneefusa.org

Industrial Processes: Various industrial activities contribute to emissions. researchgate.net

Waste Incineration: The burning of waste materials can release a variety of pollutants. kunakair.com

Agriculture and Livestock: While primarily associated with methane (B114726) and nitrous oxide, agricultural burning also releases other compounds. kunakair.comeuropa.eu

Natural Sources:

Forest Fires and Wildfires: The large-scale combustion of biomass during forest fires is a significant natural source of PAHs. neefusa.org

Volcanic Activity: Volcanoes can release various gases and particulate matter into the atmosphere. neefusa.org

Environmental Transport and Transformation Processes

Mass Balance Modeling for Environmental Fate Assessment

Mass balance models are essential tools for understanding the environmental fate of chemicals like this compound. up.ptdefra.gov.uk These models provide a quantitative framework for tracking a chemical's distribution and persistence in the environment by creating a budget of its inputs and outputs within defined environmental compartments (e.g., air, water, soil, sediment). up.ptdiva-portal.org

The core of a mass balance model is to define the system's spatial and temporal boundaries and then to quantify all the processes that affect the chemical's concentration within that system. up.pt This includes:

Source Emissions: Identifying and quantifying the rates at which the chemical enters the environment. up.pt

Transport Processes: Modeling how the chemical moves between different compartments (e.g., advection, diffusion). up.pterwiki.net

Transformation Processes: Quantifying the rates of degradation through biotic and abiotic pathways. up.pt

Biological Activities and Biotechnological Applications of 1 Methyldibenzofuran and Its Derivatives

Antimicrobial Research and Antibacterial Potency of Dibenzofuran (B1670420) Derivatives

Dibenzofuran derivatives have been the subject of significant research for their potential as antimicrobial agents. thesciencein.org Studies have revealed that the core dibenzofuran structure is a versatile scaffold for developing compounds with notable biological activity against various pathogens, including bacteria and fungi. rsc.orgresearchgate.net The antimicrobial effects of these compounds are often linked to their ability to interfere with essential cellular processes in microorganisms. nih.gov For instance, some derivatives exhibit a bactericidal (kill bacteria) rather than a bacteriostatic (inhibit growth) effect. google.com The introduction of different functional groups onto the dibenzofuran ring system allows for the modulation of their antimicrobial potency and spectrum of activity. rsc.orgnih.gov Research has demonstrated that these synthetic derivatives can be effective against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov

Efficacy Against Specific Bacterial Strains and Clinical Relevance

The antibacterial potential of dibenzofuran derivatives has been demonstrated against a range of clinically relevant bacterial strains. Several studies have quantified this activity using the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Certain derivatives have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA), Listeria innocua, Bacillus subtilis, and multidrug-resistant Enterococcus faecalis. google.comnih.govresearchgate.net For example, compounds 6i (4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol) and 6m (5-(9H-carbazol-2-yl) benzene-1,2,3-triol), which are structurally related to dibenzofurans, displayed significant inhibitory activity against MRSA with MIC values as low as 6.25 and 3.13 μg/mL, respectively. nih.govresearchgate.net Other synthesized dibenzoxepinone derivatives exhibited strong efficacy against the Gram-negative bacterium Escherichia coli and the Gram-positive Lactobacillus rhamnosus with MIC values of 8 μg/ml. rsc.org Furthermore, some dibenzofuran derivatives have shown effectiveness against the fungal pathogen Candida albicans. rsc.orgnih.gov

Table 1: Antibacterial Activity of Selected Dibenzofuran Derivatives

| Compound/Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Dibenzoxepinone Derivatives (7a-d, 7f) | E. coli | 8 µg/ml | rsc.org |

| Dibenzoxepinone Derivatives (7a-d, 7f) | L. rhamnosus | 8 µg/ml | rsc.org |

| Dibenzoxepinone Derivatives (7a-d, 7f) | B. subtilis | 16 µg/ml | rsc.org |

| Dibenzofuran Derivative (6m) | MRSA | 3.13 µg/mL | nih.govresearchgate.net |

| Dibenzofuran Derivative (6i) | MRSA | 6.25 µg/mL | nih.govresearchgate.net |

| Dibenzofuran bis(bibenzyl) | C. albicans | 16-512 µg/mL | nih.gov |

Cytotoxic and Antiproliferative Investigations of Dibenzofuran Compounds

The dibenzofuran scaffold is a key structural feature in many compounds investigated for their anticancer properties. researchgate.netekb.eg Research has shown that both naturally occurring and synthetic dibenzofurans can exhibit significant cytotoxic and antiproliferative effects, meaning they can kill cancer cells or inhibit their growth. ekb.egresearchgate.net The mechanism of action often involves inducing apoptosis (programmed cell death) in tumor cell lines. researchgate.net The cytotoxic potential of these compounds is being explored to develop new chemotherapeutic agents. researchgate.net

Activity Profiles Against Various Cancer Cell Lines

The efficacy of dibenzofuran derivatives has been evaluated against a panel of human cancer cell lines. These studies determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a standard measure of a compound's potency.

For instance, novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives were assessed for their cytotoxic activity against A549 lung cancer cells, with several compounds showing IC50 values lower than 3.90 μg/mL. researchgate.netbenthamdirect.com Other studies have highlighted the activity of dibenzofuran derivatives against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. researchgate.net For example, one study found that a specific peptide derivative of dibenzofuran showed potent activity against the HepG-2 cell line with an IC50 value of 3.30 μg/mL. researchgate.net Naturally occurring dibenzofurans, such as kehokorins A, D, and E, have also demonstrated activity against HeLa cells, with IC50 values ranging from 1.5 mg/mL to 6.1 mg/mL. ekb.eg

Table 2: Cytotoxic Activity of Selected Dibenzofuran Derivatives Against Cancer Cell Lines

| Compound/Derivative Type | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamides (2b, 2c, 2e, 2i, 2k) | A549 | Lung Cancer | <3.90 µg/mL | benthamdirect.com |

| Peptide Derivative (7) | HepG-2 | Liver Cancer | 3.30 µg/mL | researchgate.net |

| Kehokorin A | HeLa | Cervix Adenocarcinoma | 1.5 mg/mL | ekb.eg |

| Kehokorin D | HeLa | Cervix Adenocarcinoma | 6.1 mg/mL | ekb.eg |

| Popolohuanone E | A549 | Lung Cancer | 2.5 mg/mL | ekb.eg |

Enzyme Inhibition Studies of Dibenzofuran Derivatives

Dibenzofuran derivatives have been identified as inhibitors of various enzymes, which is a key mechanism underlying some of their biological activities. benthamdirect.comacs.org The inhibition of specific enzymes involved in cancer progression or other diseases is a major focus of drug discovery.

One study investigated a series of N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives for their effects on several enzymes. benthamdirect.com Compound 2i was the most potent inhibitor against cathepsin D, and compound 2k showed the highest inhibitory activity against cathepsin L. benthamdirect.com However, the same series of compounds demonstrated only weak inhibition of acetylcholinesterase (AChE) and butrylcholinesterase (BuChE). benthamdirect.com

In another significant finding, certain dibenzofuran-based compounds were identified as highly potent inhibitors of human protein kinase CK2, an enzyme implicated in cancer. acs.org Two compounds, 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12b) and 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c), exhibited very low IC50 values of 5.8 nM, indicating strong inhibition. acs.org These inhibitors were also shown to reduce intracellular CK2 activity in human prostate carcinoma cells. acs.org

Evaluation of Antioxidant Properties in Biological Systems

The antioxidant potential of dibenzofuran derivatives has also been a subject of scientific inquiry. Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals and lead to cell damage. Furan (B31954) derivatives, the broader chemical class to which dibenzofurans belong, are recognized for possessing effective antioxidant activities. nih.govresearchgate.net These properties contribute to their regulatory effects on various cellular activities. nih.govresearchgate.net The study of dibenzofuran-related compounds for their antioxidant capabilities is an ongoing area of research.

Other Applied Research Areas (e.g., as Carriers for Dyes in Research Contexts)

Beyond their biological activities, dibenzofurans have applications in industrial and materials science. Dibenzofuran itself has been utilized as a component in heat-transfer oils due to its thermal stability. ekb.egnih.gov It has also found use as a carrier for dyeing and printing on textiles. ekb.egnih.govbiointerfaceresearch.com More advanced applications are also emerging; for instance, a concise synthesis of an organic semiconducting material molecule has been accomplished using a dibenzofuran derivative. acs.org

Computational and Theoretical Chemistry Approaches to 1 Methyldibenzofuran

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. ukm.my These methods, rooted in quantum mechanics, provide detailed insights into molecular geometries, energies, and reactivity patterns.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules like 1-methyldibenzofuran. ukm.mywikipedia.org DFT's popularity stems from its favorable balance of computational cost and accuracy compared to other methods. nih.gov The core principle of DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.mynumberanalytics.com This allows for the calculation of a system's total energy and other properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgnumberanalytics.com

In practice, DFT is implemented through the Kohn-Sham equations, which model a system of non-interacting electrons in an effective potential. ukm.my The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional, which approximates the complex many-body interactions. ukm.my Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). ukm.my

For molecules like this compound and its derivatives, DFT is employed for several purposes:

Structural Optimization: DFT calculations are used to find the most stable geometric arrangement of atoms in the molecule (the ground state structure). researchgate.net This involves minimizing the energy of the molecule with respect to the positions of its atoms.

Energetic Studies: Researchers use DFT to calculate the total energy of the molecule, which is crucial for determining its stability and reactivity. numberanalytics.com For instance, DFT has been used to study the relative stability of various isomers of polychlorinated dibenzofurans (PCDFs). mdpi.com

Reaction Mechanisms: DFT is instrumental in elucidating the pathways of chemical reactions by calculating the energies of reactants, products, and transition states. numberanalytics.comacs.org For example, DFT has been used to study the atmospheric degradation of dibenzofuran (B1670420) initiated by OH radical addition, predicting that the C1 position is the most favorable site for attack. acs.org

A study on the atmospheric degradation of the parent compound, dibenzofuran, utilized the B3LYP method, a popular DFT functional, to investigate its reaction with OH radicals. acs.org Such studies provide insights into the environmental fate of these compounds. While computationally expensive treatments for correlation energy exist, lower-level methods can often provide sufficient and insightful findings on the molecular properties of dibenzofurans and related compounds. mdpi.com

Computational methods are frequently used to predict the thermochemical properties of organic compounds, which is crucial for understanding their behavior in various systems. mdpi.com Techniques like the G3(MP2)//B3LYP computational strategy have been successfully employed to calculate the standard molar enthalpies of formation in the gas phase for dibenzofuran and its methylated derivatives. ua.pt

For the parent compound, dibenzofuran, experimental and computational methods have been combined to establish its thermochemical data. The standard molar enthalpy of formation for gaseous dibenzofuran at 298.15 K was determined to be (55.0 ± 3.9) kJ·mol⁻¹ through a combination of static bomb combustion calorimetry and vacuum drop microcalorimetry. ua.pt This experimental value is supported by G3(MP2)//B3LYP calculations. ua.pt

The same computational approach was extended to calculate the gas-phase standard molar enthalpies of formation for the four isomers of methyldibenzofuran. ua.ptscispace.com The results of these calculations are presented in the table below.

| Compound | ΔfH°m(g) / kJ·mol⁻¹ |

|---|---|

| This compound | 17.0 |

| 2-Methyldibenzofuran | 18.1 |

| 3-Methyldibenzofuran (B13760310) | 17.5 |

| 4-Methyldibenzofuran (B1583177) | 19.6 |

These computational predictions are valuable as experimental data for these specific derivatives may be scarce. mdpi.com The agreement between experimental and computational results for the parent compound lends confidence to the predicted values for its methylated derivatives. mdpi.comua.pt

Molecular Simulation and Multiscale Modeling Methodologies Applied to Dibenzofurans

To study complex chemical and physical processes that occur over a wide range of length and time scales, researchers employ molecular simulation and multiscale modeling. molbnl.itcecam.org These methodologies bridge the gap between the quantum mechanical descriptions of atoms and electrons and the macroscopic properties of materials. molbnl.it

Molecular simulation techniques, such as Molecular Dynamics (MD), use classical mechanics to simulate the motion of atoms and molecules over time. solubilityofthings.com While powerful, standard MD simulations are often limited to nanosecond timescales, which may not be sufficient to observe rare events like chemical reactions or significant conformational changes. researchgate.net To overcome this, accelerated MD methods like Boxed Molecular Dynamics (BXD) have been developed. researchgate.netroyalsocietypublishing.org BXD enhances the sampling of rare events by confining the system's trajectory within specific regions of a reaction coordinate, allowing for the study of processes on much longer timescales. royalsocietypublishing.orgacs.org

Multiscale modeling combines different computational methods to study a system at multiple levels of detail simultaneously. molbnl.itcecam.org A typical multiscale approach might involve:

Quantum Scale: Using quantum mechanics (like DFT) to describe bond formation and breaking. molbnl.it

Atomistic Scale: Employing classical force fields to simulate the interactions of individual atoms. molbnl.it

Mesoscopic and Macroscopic Scales: Using coarser-grained models to simulate larger systems and longer times, capturing emergent properties. molbnl.it

For dibenzofurans, these techniques can be applied to study their formation and decomposition processes, their interactions with surfaces, and their behavior in complex environments. researchgate.netacs.org For example, reactive molecular dynamics has been used to study the formation of chlorinated dibenzofurans. acs.org

Application of Computational Techniques for Understanding Chemical Phenomena

Computational chemistry provides a powerful lens for examining and predicting a wide range of chemical phenomena. openaccessjournals.comlongdom.org By simulating molecular interactions and properties, these techniques accelerate scientific discovery and provide insights that complement experimental research. openaccessjournals.com

Computational models are increasingly used to predict the physical, chemical, and biological properties of molecules and materials, often before they are synthesized. solubilityofthings.comresearchgate.net Machine learning (ML) has emerged as a particularly powerful tool in this domain, capable of learning from large datasets to predict properties with high accuracy. researchgate.netarxiv.org

For compounds like dibenzofurans, computational models can predict a variety of properties: